

Synthesis of 4-Hydroxy-1H-indazole Hydrochloride: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	4-Hydroxy-1H-indazole hydrochloride
CAS No.:	1172877-70-1
Cat. No.:	B6299967

[Get Quote](#)

Introduction & Strategic Significance

The indazole scaffold is a privileged pharmacophore in modern medicinal chemistry, acting as a highly effective bioisostere for indole and purine ring systems. Specifically, **4-Hydroxy-1H-indazole hydrochloride** is a critical building block for the synthesis of advanced active pharmaceutical ingredients (APIs), including kinase inhibitors and apoptosis-inducing agents targeting anti-apoptotic Bcl-2 proteins[1]. It is also heavily utilized in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for antiretroviral therapies[2].

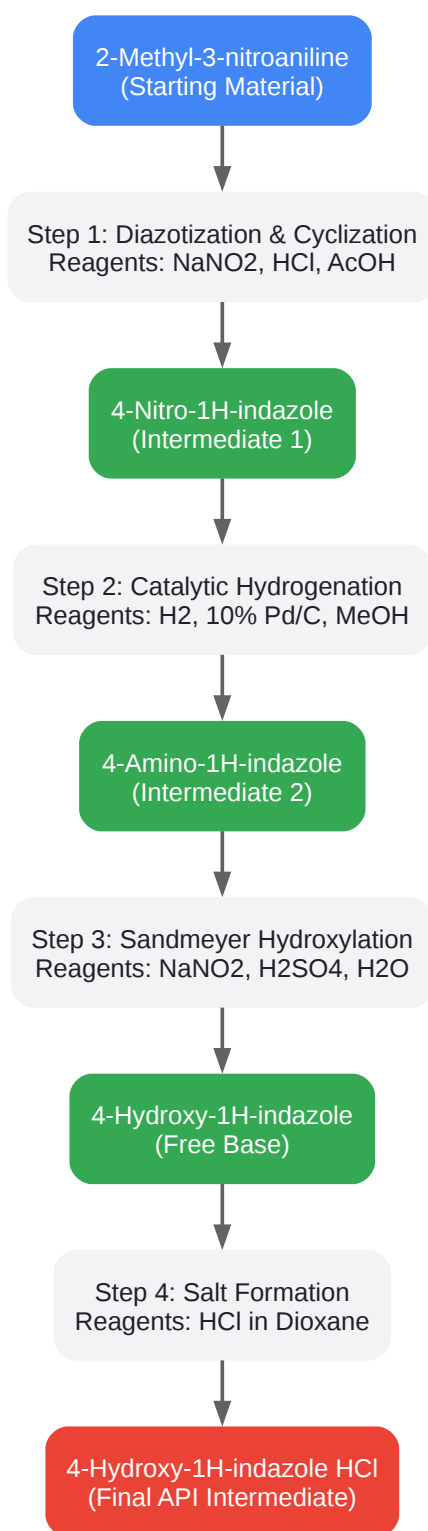
The C4-hydroxyl group is strategically valuable; it serves as a critical hydrogen bond donor (HBD) or acceptor (HBA) within protein binding pockets (such as the kinase hinge region) and acts as a versatile chemical handle for late-stage alkylation or cross-coupling[3]. Converting the free base into the hydrochloride salt significantly enhances its oxidative stability, shelf-life, and aqueous solubility, which is paramount for downstream biological assays and formulation[4].

Retrosynthetic Strategy & Route Causality

The classical synthesis of 4-hydroxyindazole, originally adapted from the foundational work of Davies (1955), relies on the diazotization of o-toluidine derivatives[4][5].

For an industrial or scalable laboratory setting, the most logical and field-proven retrosynthetic approach begins with 2-methyl-3-nitroaniline.

- Causality for Route Selection: 2-Methyl-3-nitroaniline is commercially abundant and inexpensive. More importantly, the intramolecular cyclization of its diazonium salt is highly regioselective. By installing the indazole core early with a nitro group at the 4-position, we avoid the harsh, unselective electrophilic aromatic substitution conditions required to functionalize an unactivated indazole ring. The nitro group is then cleanly reduced to an amine, which undergoes a Sandmeyer-type hydroxylation to yield the final phenol.



[Click to download full resolution via product page](#)

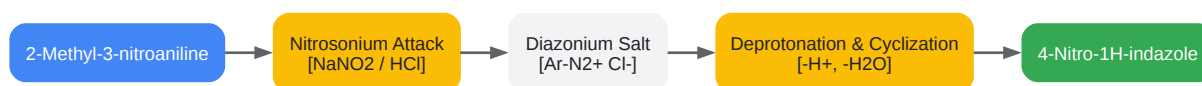
Figure 1: Step-by-step synthetic workflow for **4-Hydroxy-1H-indazole hydrochloride**.

Experimental Methodologies & Self-Validating Protocols

As a self-validating system, each protocol below includes specific In-Process Controls (IPCs) to ensure mechanistic fidelity and prevent the propagation of impurities.

Step 1: Diazotization & Modified Jacobson Cyclization

- Reagents: 2-Methyl-3-nitroaniline (1.0 eq), NaNO_2 (1.1 eq), conc. HCl, Glacial Acetic Acid.
- Procedure: Suspend 2-methyl-3-nitroaniline in a 1:1 mixture of glacial acetic acid and concentrated HCl. Cool the matrix to 0 °C using an ice-brine bath. Add an aqueous solution of NaNO_2 dropwise via an addition funnel, maintaining the internal temperature strictly below 5 °C. Stir for 1 hour at 0 °C, then remove the cooling bath. Allow the mixture to warm to room temperature and stir for 12 hours to drive the cyclization. Neutralize carefully with aqueous NaOH and filter the resulting yellow precipitate (4-nitro-1H-indazole).
- Expert Causality: Acetic acid is utilized as a co-solvent to ensure complete solubilization of the starting aniline. If the aniline remains suspended, unreacted starting material will undergo an off-target azo-coupling reaction with the newly formed diazonium salt, generating highly colored, intractable azo-dye impurities.
- Self-Validation (IPC): Spot the reaction mixture on starch-iodide paper 15 minutes after the NaNO_2 addition. An immediate blue-black color confirms the presence of excess nitrous acid (nitrosonium ion), physically validating that the diazotization is complete.



[Click to download full resolution via product page](#)

Figure 2: Mechanistic pathway of the modified Jacobson indazole cyclization.

Step 2: Catalytic Hydrogenation

- Reagents: 4-Nitro-1H-indazole (1.0 eq), 10% Pd/C (0.05 eq), Methanol, H₂ gas.

- Procedure: Dissolve 4-nitro-1H-indazole in anhydrous methanol. Purge the reaction flask with nitrogen. Carefully add 10% Palladium on Carbon (Pd/C). Evacuate the flask and backfill with hydrogen gas (via balloon or Parr shaker at 1 atm). Stir vigorously at room temperature for 6 hours. Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield 4-amino-1H-indazole.
- Expert Causality: Pd/C is selected over dissolving metal reductions (e.g., Fe/HCl or SnCl₂) to avoid heavy metal contamination in the API intermediate. The mild conditions (1 atm H₂, RT) prevent the hydrogenolysis of the indazole N-N bond, which can occur under high-pressure hydrogenation.
- Self-Validation (IPC): Monitor via TLC (DCM:MeOH 9:1). The reaction is validated when the UV-active, yellow nitro spot completely disappears, replaced by a highly polar, ninhydrin-positive (purple) amine spot. The physical cessation of hydrogen gas uptake also confirms reaction completion.

Step 3: Sandmeyer-Type Hydroxylation

- Reagents: 4-Amino-1H-indazole (1.0 eq), NaNO₂ (1.1 eq), 20% aq. H₂SO₄.
- Procedure: Suspend 4-amino-1H-indazole in 20% aqueous H₂SO₄ and cool to 0 °C. Dropwise add an aqueous solution of NaNO₂. Stir for 30 minutes at 0 °C to form the diazonium sulfate salt. Equip the flask with a reflux condenser and slowly heat the reaction mixture to 100 °C for 2.5 hours. Cool to room temperature, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield 4-hydroxy-1H-indazole.
- Expert Causality: Sulfuric acid (H₂SO₄) is strictly mandated here instead of Hydrochloric acid (HCl). If HCl were used, the highly nucleophilic chloride ions would compete with water during the thermal decomposition of the diazonium salt, leading to the formation of 4-chloro-1H-indazole as a major, difficult-to-separate impurity. The bisulfate/sulfate anion is non-nucleophilic, ensuring water is the sole nucleophile, driving exclusive phenol formation.
- Self-Validation (IPC): The transition from 0 °C to 100 °C will trigger vigorous nitrogen gas evolution. The physical cessation of bubbling at reflux validates the complete thermal decomposition of the diazonium intermediate into the hydroxylated product.

Step 4: Hydrochloride Salt Formation

- Reagents: 4-Hydroxy-1H-indazole (1.0 eq), 4M HCl in Dioxane (1.1 eq), Anhydrous Diethyl Ether.
- Procedure: Dissolve the crude 4-hydroxy-1H-indazole free base in a minimum volume of anhydrous diethyl ether (or a mixture of ether/THF if solubility is poor). Cool the solution to 0 °C. Dropwise add 4M HCl in dioxane. Stir for 1 hour at 0 °C. Filter the resulting precipitate, wash extensively with cold ether, and dry under high vacuum at 40 °C to yield the final **4-hydroxy-1H-indazole hydrochloride**.
- Expert Causality: The solvent system (ether/dioxane) is chosen because the resulting hydrochloride salt is highly insoluble in non-polar/ethereal environments. This drives the crystallization process to completion and leaves organic impurities dissolved in the mother liquor, acting as a final purification step.
- Self-Validation (IPC): The immediate formation of a dense white/off-white precipitate upon the addition of the HCl solution validates salt formation. A pH check of the supernatant (pH < 2) confirms that an excess of HCl was achieved and the free base is fully consumed.

Quantitative Data & Yield Analysis

The following table summarizes the expected kinetic parameters, yields, and purity profiles for the optimized 4-step sequence.

Step	Chemical Transformation	Reagents / Catalyst	Time (h)	Temp (°C)	Expected Yield (%)	Target Purity (HPLC)
1	Diazotization & Cyclization	NaNO ₂ , HCl, AcOH	13.0	0 → 25	85 - 90	> 95%
2	Catalytic Reduction	H ₂ , 10% Pd/C, MeOH	6.0	25	92 - 96	> 98%
3	Sandmeyer Hydroxylation	NaNO ₂ , H ₂ SO ₄ , H ₂ O	3.0	0 → 100	65 - 75	> 92%
4	Salt Formation	HCl in Dioxane, Et ₂ O	1.0	0	90 - 95	> 99%
Overall	SM to Final API Int.	-	~23.0	-	~45 - 61	> 99%

Analytical Characterization Signatures

To ensure the scientific integrity of the synthesized **4-Hydroxy-1H-indazole hydrochloride**, the following analytical signatures should be verified:

- LC-MS (ESI+): m/z calculated for C₇H₆N₂O [M+H]⁺: 135.05; Found: 135.1. (Note: The HCl salt dissociates in the MS source).
- ¹H NMR (400 MHz, DMSO-d₆): δ 12.85 (br s, 1H, N-H), 10.05 (br s, 1H, O-H), 8.02 (s, 1H, C3-H), 7.15 (t, J = 7.8 Hz, 1H, C6-H), 6.95 (d, J = 7.8 Hz, 1H, C7-H), 6.42 (d, J = 7.8 Hz, 1H, C5-H). The presence of a broad exchangeable signal past 10 ppm often confirms the hydrochloride salt's acidic proton environment.

References

- Davies, R. R. "Indazole derivatives: the synthesis of various amino- and hydroxy-indazoles and derived sulphonic acids." *Journal of the Chemical Society*, 1955, 2412-2423. URL:[[Link](#)]
- Vertex Pharmaceuticals Inc. "Aryloxy propanolamines for improving livestock production." WIPO Patent WO2001036413A1, 2001.
- AbbVie Inc. "Apoptosis-inducing agent for the treatment of cancer and immune and autoimmune diseases." US Patent 9493431B2, 2016.
- American Chemical Society. "Novel Indazole Non-Nucleoside Reverse Transcriptase Inhibitors Using Molecular Hybridization Based on Crystallographic Overlays." *Journal of Medicinal Chemistry*, 2009, 52(5), 1219–1223. URL:[[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. US9493431B2 - Apoptosis-inducing agent for the treatment of cancer and immune and autoimmune diseases - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1h-Indazol-4-ol,6-bromo-3-chloro- | 887568-77-6 | Benchchem [benchchem.com]
- 4. WO2001036413A1 - Aryloxy propanolamines for improving livestock production - Google Patents [patents.google.com]
- 5. Indazole derivatives: the synthesis of various amino- and hydroxy-indazoles and derived sulphonic acids - *Journal of the Chemical Society (Resumed)* (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Synthesis of 4-Hydroxy-1H-indazole Hydrochloride: An In-Depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b6299967/docs#synthesis-of-4-hydroxy-1h-indazole-hydrochloride-an-in-depth-technical-guide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)